5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

Catalog No.
S794356
CAS No.
30614-22-3
M.F
C10H16N4O2
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethy...

CAS Number

30614-22-3

Product Name

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

IUPAC Name

[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C10H16N4O2/c1-6-7(2)12-9(11-3)13-8(6)16-10(15)14(4)5/h1-5H3,(H,11,12,13)

InChI Key

GTKRZJVAXAQBMB-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C

Synonyms

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl Ester Dimethyl-carbamic Acid;5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl Dimethylcarbamate; Pirimicarb III;

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate is a synthetic organic compound with the molecular formula C10H16N4O2C_{10}H_{16}N_{4}O_{2}. It is also known by its CAS Registry Number 30614-22-3 and is structurally related to the insecticide pirimicarb. This compound features a pyrimidine ring substituted with two methyl groups and a dimethylcarbamate moiety, contributing to its biological activity and potential applications in various fields.

The chemical reactivity of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate is primarily attributed to its carbamate functional group, which can undergo hydrolysis to form the corresponding amine and carbon dioxide under acidic or basic conditions. Additionally, the methylamino group can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Reactions of interest include:

  • Hydrolysis: The conversion of the carbamate to an amine.
  • Nucleophilic Substitution: Reaction with electrophiles at the nitrogen atom of the methylamino group.

Research indicates that 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate exhibits notable biological activities, particularly in agricultural and medicinal contexts. It has been studied for its insecticidal properties, functioning effectively against various pests. Furthermore, preliminary studies suggest potential anticancer properties, making it a candidate for further pharmacological investigation .

The synthesis of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate typically involves:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors such as urea and aldehydes or ketones.
  • Methylation: Introducing methyl groups at the 5 and 6 positions of the pyrimidine ring.
  • Carbamoylation: Reacting the resulting compound with dimethylcarbamoyl chloride or equivalent reagents to form the final product.

These steps may vary depending on specific laboratory protocols and desired yield.

The primary applications of 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate include:

  • Agriculture: As a pesticide due to its effectiveness against a range of agricultural pests.
  • Pharmaceuticals: Investigated for potential anticancer properties and other therapeutic applications.
  • Research: Utilized in studies exploring chemical reactivity and biological interactions.

Interaction studies involving 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate focus on its binding affinity to various biological targets. These studies have shown that the compound interacts with specific enzymes and receptors involved in pest resistance mechanisms. Its potential interactions with cancer cell lines are also under investigation to elucidate mechanisms of action related to its anticancer effects .

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate shares structural similarities with several other compounds, particularly within the class of pyrimidine derivatives. Below is a comparison with notable similar compounds:

Compound NameMolecular FormulaKey Features
PirimicarbC10H12N4O2C_{10}H_{12}N_{4}O_{2}Insecticide with similar mechanisms
DimethomorphC14H17N3O3C_{14}H_{17}N_{3}O_{3}Fungicide with a different biological target
ThiamethoxamC7H10N4O3C_{7}H_{10}N_{4}O_{3}Neonicotinoid insecticide with distinct action

Uniqueness

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate's unique combination of substituents allows it to exhibit both insecticidal and potential anticancer properties, distinguishing it from other compounds that may focus solely on one activity. Its specific structural features contribute to its reactivity and biological interactions in ways that are still being explored.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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